molecular formula C5H7N3 B032025 2,4-Diaminopyridine CAS No. 461-88-1

2,4-Diaminopyridine

Cat. No. B032025
CAS RN: 461-88-1
M. Wt: 109.13 g/mol
InChI Key: IFFLKGMDBKQMAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and complexes related to 2,4-Diaminopyridine showcases a range of methodologies. For example, the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine highlight the reactivity of the compound with other chemicals to form new compounds with distinct molecular structures. These reactions often involve the formation of Schiff bases through condensation reactions, demonstrating the versatility of 2,4-DAP in synthetic chemistry (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Molecular Structure Analysis

The molecular structure of 2,4-DAP and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the details of the atomic arrangement and highlight the presence of intermolecular hydrogen-bonded dimers in the crystalline state. The crystal structure analysis provides insight into the tautomeric forms of these compounds, establishing the dominance of certain forms in solution and solid state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Chemical Reactions and Properties

Chemical reactions involving 2,4-DAP demonstrate its reactivity and the ability to form complexes with metals. Studies on the syntheses and electronic spectroscopy of [PtL(L')][ClO4] complexes indicate that 2,4-DAP can interact with metal centers, affecting the electronic properties and stabilities of these complexes. These interactions are crucial for understanding the chemical behavior and potential applications of 2,4-DAP in materials science and catalysis (Yip, Suwarno, & Vittal, 2000).

Physical Properties Analysis

The physical properties of 2,4-DAP and its derivatives, such as solubility, melting points, and crystal structures, have been characterized to provide a foundational understanding of its behavior in various conditions. These properties are essential for the development of pharmaceutical forms and for the application of 2,4-DAP in different fields.

Chemical Properties Analysis

The chemical properties of 2,4-DAP, including its stability under various conditions, reactivity with different chemical reagents, and the formation of complexes, have been a focus of research. Stability studies, for instance, explore how 2,4-DAP degrades under oxidative stress, revealing its potential vulnerabilities and guiding the development of more stable derivatives for industrial and pharmaceutical applications (Raust, Goulay-Dufaÿ, Hoang, Pradeau, Guyon, & Do, 2007).

Scientific Research Applications

1. Potassium Channel Blocker and Neuromuscular Transmission Enhancer 2,4-Diaminopyridine has been identified as a potent potassium channel blocker, particularly effective in blocking the potassium channels of squid axon membranes. This action makes it a promising tool for the study of membrane ionic channels (Kirsch & Narahashi, 1978). Additionally, it enhances the release of acetylcholine at the neuromuscular synapse, which has implications in the treatment of Lambert–Eaton Myasthenic Syndrome (LEMS) (Wirtz et al., 2009).

2. Stability and Degradation Analysis Studies have been conducted to understand the stability of 2,4-Diaminopyridine under various conditions, including its degradation pathways and the chemical structure of degradation products. This is crucial for its pharmaceutical formulation and long-term storage (Raust et al., 2007).

3. Pharmaceutical Intermediates and Synthesis 2,4-Diaminopyridine serves as an important intermediate in pharmaceutical synthesis. For example, its N-methylation has been studied for the production of pharmaceutical compounds and other applications (Nabati & Mahkam, 2014).

4. Pharmacological Properties and Activities Research has also delved into the synthesis and pharmacological activities of derivatives of 2,4-Diaminopyridine, exploring its potential in treatments for various conditions (Mezentseva et al., 1991).

5. Physical, Thermal, and Spectral Properties There has been significant interest in understanding the physical, thermal, and spectral properties of 2,4-Diaminopyridine. This includes studies on how biofield treatment can influence these properties, which is vital for its application in pharmaceuticals (Trivedi et al., 2015).

Safety And Hazards

2,4-Diaminopyridine is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is fatal if swallowed or inhaled . Proper safety measures, including wearing protective equipment and ensuring adequate ventilation, should be taken when handling this chemical .

properties

IUPAC Name

pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFLKGMDBKQMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196723
Record name 2,4-Diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopyridine

CAS RN

461-88-1
Record name 2,4-Diaminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diaminopyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96832TI6EN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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